3-(4-Ethoxypyrazol-1-yl)-propionic acid
Overview
Description
3-(4-Ethoxypyrazol-1-yl)-propionic acid is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis .
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds, such as pyrazole-bearing compounds, are known for their diverse pharmacological effects . These compounds interact with their targets, leading to changes that result in their biological activities .
Biochemical Pathways
Compounds with similar structures, such as indole derivatives, are known to affect a variety of biochemical pathways . These pathways and their downstream effects contribute to the broad-spectrum biological activities of these compounds .
Result of Action
Similar compounds, such as pyrazole-bearing compounds, have shown potent antileishmanial and antimalarial activities . These results suggest that 3-(4-Ethoxypyrazol-1-yl)-propionic acid could potentially have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethoxypyrazol-1-yl)-propionic acid typically involves the reaction of ethyl 4-chloropyrazole-1-carboxylate with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, followed by acid hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(4-Ethoxypyrazol-1-yl)-propionic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The ethoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-4-carboxylic acid derivatives, while reduction can produce pyrazoline derivatives .
Scientific Research Applications
3-(4-Ethoxypyrazol-1-yl)-propionic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of agrochemicals
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methoxypyrazol-1-yl)-propionic acid
- 3-(4-Chloropyrazol-1-yl)-propionic acid
- 3-(4-Methylpyrazol-1-yl)-propionic acid
Comparison
Compared to similar compounds, 3-(4-Ethoxypyrazol-1-yl)-propionic acid may exhibit unique properties due to the presence of the ethoxy group. This functional group can influence the compound’s reactivity, solubility, and biological activity. For instance, the ethoxy group may enhance the compound’s ability to penetrate cell membranes, potentially increasing its efficacy as a therapeutic agent .
Properties
IUPAC Name |
3-(4-ethoxypyrazol-1-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3/c1-2-13-7-5-9-10(6-7)4-3-8(11)12/h5-6H,2-4H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOLZXKRWLOCSGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN(N=C1)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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